N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{8-oxo-6-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide
Description
The compound N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{8-oxo-6-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide (hereafter referred to as Compound T) is a heterocyclic molecule featuring:
- A quinazolinone core (8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazoline) with a [1,3]dioxolo group fused at the 4,5-position.
- A sulfanyl (-S-) linkage at position 6, connecting to a 4-oxo-4H-pyrido[1,2-a]pyrimidin-2-ylmethyl moiety.
- A propanamide side chain substituted with a 3,4-dimethoxyphenylethyl group at position 5.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[8-oxo-6-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29N5O7S/c1-40-23-7-6-19(13-24(23)41-2)8-10-32-28(37)9-12-36-30(39)21-15-25-26(43-18-42-25)16-22(21)34-31(36)44-17-20-14-29(38)35-11-4-3-5-27(35)33-20/h3-7,11,13-16H,8-10,12,17-18H2,1-2H3,(H,32,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVWQHXHABCDAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC4=C(C=C3N=C2SCC5=CC(=O)N6C=CC=CC6=N5)OCO4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29N5O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
615.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{8-oxo-6-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxyphenethylamine and various intermediates that undergo condensation, cyclization, and functional group modifications .
Industrial Production Methods
standard organic synthesis techniques, including batch processing and purification methods like recrystallization and chromatography, are employed .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{8-oxo-6-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially forming new derivatives.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts when necessary .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s properties .
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{8-oxo-6-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and bioactivity.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{8-oxo-6-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibiting cell proliferation or inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Frameworks
(a) Quinazolinone vs. Pyrido-Pyrimidine Derivatives
- Compound T shares its quinazolinone core with ONX 0801 trisodium salt (), which contains a cyclopenta[g]quinazoline system. However, ONX 0801 lacks the dioxolo and sulfanyl groups, instead incorporating a glutamyl side chain for enhanced solubility and targeting .
- Pyrimido[4,5-d]pyrimidinones (e.g., 3d in ) feature fused pyrimidine rings but differ in substitution patterns, favoring acrylamide or triazolo groups for kinase inhibition .
(b) Pyrrolo-Thiazolo-Pyrimidine Derivatives
- Compounds 8 and 9 () contain pyrrolo-thiazolo-pyrimidine cores. While structurally distinct from quinazolinones, they share sulfur-rich motifs (e.g., triazole-thiol in 8) that may confer similar reactivity or metal-binding properties .
Sulfur-Containing Substituents
Comparisons include:
Aromatic and Polar Substituents
- 3,4-Dimethoxyphenylethyl Group : This substituent in Compound T is analogous to the 4-methoxyphenyl groups in 12 and 13 (), which improve lipophilicity and membrane penetration. However, the 3,4-dimethoxy configuration may enhance π-π stacking with aromatic residues in target proteins .
- Diethyl Ester in Imidazo-Pyridines (e.g., 1l , ): Polar ester groups increase solubility but may reduce target affinity compared to Compound T ’s propanamide chain .
Bioactivity and Pharmacokinetic Profiling
Structural Similarity and Target Affinity
- demonstrates that compounds with shared structural motifs cluster by bioactivity. Compound T’s quinazolinone core aligns with kinase inhibitors (e.g., EGFR or HDACs), while its sulfanyl group may mimic cysteine-targeting drugs .
- Docking Studies (): Minor structural variations (e.g., replacing dioxolo with pyridine) significantly alter binding affinities. Compound T’s dioxolo group may restrict conformational flexibility, enhancing selectivity .
Pharmacokinetic Properties
- The dioxolo group may reduce oxidative metabolism compared to triazole-thiols in Compound 8 .
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{8-oxo-6-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide is a complex organic compound with potential therapeutic applications. Its unique structural features contribute to its biological activity, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 457.5 g/mol. Its IUPAC name reflects its intricate structure, which includes a quinazoline core and various functional groups that enhance its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H23N3O6S |
| Molecular Weight | 457.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | WWXQKPBYQKDHKD-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest it may inhibit specific enzymes involved in cancer progression and inflammation. The presence of the pyrido[1,2-a]pyrimidine moiety is particularly significant as it has been associated with targeting the EPH receptor family known for its role in tumorigenesis .
Anticancer Properties
Research indicates that derivatives similar to this compound exhibit significant anticancer activity. For instance:
- Inhibition of EPH Receptors : Compounds targeting EPH receptors have shown promise in reducing tumor growth and metastasis .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties due to the presence of the dioxole ring and sulfanylidene group:
- COX Inhibition : Studies on related compounds have demonstrated their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes .
Case Study 1: Anticancer Activity
A study evaluating various quinazoline derivatives found that those with similar structural features to N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{8-oxo... exhibited enhanced cytotoxicity against cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest .
Case Study 2: Anti-inflammatory Activity
In vitro assays demonstrated that derivatives with the quinazoline core significantly reduced the expression of pro-inflammatory markers such as iNOS and COX-2 in RAW264.7 macrophages. The most potent compounds showed IC50 values comparable to established anti-inflammatory drugs like diclofenac .
Comparative Analysis
A comparison with similar compounds highlights the unique biological profile of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{8-oxo...:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(3,4-Dimethoxyphenyl)-5-{2-(3,4-dimethoxyphenyl)ethylamino}-... | Similar dimethoxyphenyl groups | Potentially neuroprotective |
| 6-(8-Oxoquinazolin)-7(8H)-one | Lacks dioxole and sulfanylidene groups | Anticancer properties |
| 2-Aminoquinazoline derivatives | Similar core structure but different substituents | Antimicrobial activity |
Q & A
Q. Analytical Workflow :
- NMR Spectroscopy : Assign peaks for methoxy groups (δ ~3.8 ppm), aromatic protons (δ ~6.8–7.5 ppm), and carbonyl signals (δ ~160–180 ppm in 13C NMR) .
- Mass Spectrometry : Use HRMS to verify molecular weight (e.g., expected [M+H]+ for C₃₃H₃₄N₆O₇S₂: ~727.19) and fragmentation patterns .
- IR Spectroscopy : Confirm sulfanyl (C-S, ~600–700 cm⁻¹) and carbonyl (C=O, ~1650–1750 cm⁻¹) groups .
Basic: What preliminary assays are recommended to screen its biological activity?
Q. Initial Screening Framework :
- Enzyme Inhibition : Test against kinases (CDKs, EGFR) using fluorescence-based assays, given the pyridopyrimidine core’s affinity for ATP-binding pockets .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM, with doxorubicin as a positive control .
- Solubility : Pre-screen in DMSO/PBS mixtures to ensure compatibility with bioassays .
Advanced: How can computational modeling resolve contradictions in bioactivity data across studies?
Case Example : If conflicting IC₅₀ values are reported for kinase inhibition:
- Perform molecular docking (e.g., AutoDock Vina) to compare binding modes with homologs like triazolopyrimidines .
- Validate via mutation studies on target kinases (e.g., alanine scanning of binding pockets) to identify critical residues .
- Cross-reference with SAR tables (Table 1) to assess substituent effects on activity .
Q. Table 1: Structural Analog Comparison
| Compound Core | Substituents | IC₅₀ (CDK2) | Key Interactions |
|---|---|---|---|
| Pyrido[1,2-a]pyrimidine | 3,4-Dimethoxyphenethyl | 0.8 μM | H-bond with Glu81 |
| Triazolo[4,3-a]pyrimidine | 4-Trifluoromethylphenyl | 1.2 μM | Hydrophobic pocket |
| Thieno[2,3-d]pyrimidine | 4-Methylphenyl | 2.5 μM | Weak π-π stacking |
Advanced: What strategies mitigate low yields in the final cyclization step?
Q. Root Cause Analysis :
- Steric hindrance from the [1,3]dioxolo group may impede ring closure.
Solutions : - Introduce microwave-assisted synthesis (100–120°C, 30 min) to enhance reaction kinetics .
- Use TEMPO as a radical scavenger to suppress oxidative side products .
- Optimize stoichiometry (e.g., 1.2 eq. of cyclizing agent) based on thienopyrimidine protocols .
Advanced: How to design SAR studies targeting the quinazolin-8-one moiety?
Q. SAR Design Principles :
- Modify Electrophilic Groups : Replace the 8-oxo group with thiocarbonyl to assess hydrogen-bonding requirements .
- Vary Substituents : Introduce halogens (F, Cl) at the 6-position to evaluate steric/electronic effects on kinase selectivity .
- Probe Flexibility : Synthesize rigidified analogs (e.g., fused rings) to study conformational constraints .
Advanced: What in vitro/in vivo models are suitable for assessing neurotoxicity risks?
Q. Toxicity Profiling :
- In Vitro : Measure mitochondrial membrane potential (JC-1 assay) in SH-SY5Y neuronal cells .
- In Vivo : Use zebrafish larvae (72 hpf) for blood-brain barrier penetration studies and locomotor activity monitoring .
- Metabolite Tracking : Identify reactive metabolites (e.g., epoxide intermediates) via LC-MS/MS in hepatic microsomes .
Advanced: How to address solubility limitations in pharmacokinetic studies?
Q. Formulation Strategies :
- Co-Solvents : Use 10% β-cyclodextrin in PBS to enhance aqueous solubility .
- Prodrug Approach : Synthesize phosphate esters at the propanamide group for improved absorption .
- Nanoparticle Encapsulation : Load into PLGA nanoparticles (85% encapsulation efficiency) for sustained release .
Advanced: What mechanistic studies validate its dual inhibition of CDK4 and EGFR?
Q. Experimental Design :
- Kinase Profiling : Use a 50-kinase panel to confirm selectivity (KinomeScan) .
- Cellular Thermal Shift Assay (CETSA) : Verify target engagement in A549 cells .
- siRNA Rescue : Knock down CDK4/EGFR and assess restoration of cell viability .
Advanced: How to resolve discrepancies in metabolic stability across species?
Case Study : If human microsomes show faster clearance than murine:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
